Potassium 2-furantrifluoroborate

Übersicht

Beschreibung

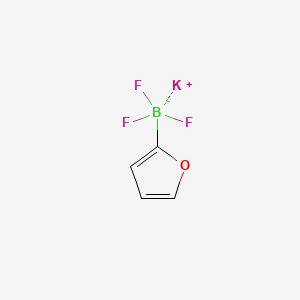

Potassium 2-furantrifluoroborate is an organotrifluoroborate compound with the molecular formula C4H3BF3KO and a molecular weight of 173.97 g/mol . It is a solid compound with a melting point of 293-303°C . This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Potassium 2-furantrifluoroborate can be synthesized through several methods. One efficient method involves the reaction of potassium fluoride with a dibromoborane derivative . Another method includes the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . These methods are known for their safety, rapidity, and scalability, providing good to excellent yields of analytically pure products .

Analyse Chemischer Reaktionen

Reaction Mechanisms

Potassium 2-furantrifluoroborate participates in nucleophilic aromatic substitution reactions, particularly in the synthesis of N-arylated pyridazin-3(2H)-ones. The reaction mechanism involves:

-

Initial nucleophilic attack : The 5-position of the furan ring in this compound acts as a nucleophile, attacking the terminal nitrogen of aryldiazonium salts (e.g., p-acetylphenyldiazonium tetrafluoroborate) to form a trans-diazene intermediate (Intermediate I). This step has a low Gibbs energy barrier (~7.6–10.7 kcal/mol) due to the electron-withdrawing effect of substituents on the diazonium salt .

-

Water-mediated proton transfer : A water molecule attacks the 2-position of the furan ring, facilitating proton transfer and bond cleavage to form intermediate II. Subsequent proton transfer to the oxygen atom breaks the C(5)-O bond, yielding intermediate III .

-

Cyclization : The lone pair on the nitrogen attached to the aryl group attacks the C(2) position of the furan ring, leading to the formation of the pyridazinone core .

This mechanism was confirmed via DFT calculations and ESI-MS analysis , which identified intermediate species (e.g., m/z = 280.9 for Intermediate I) .

Reaction Optimization

The reaction conditions were systematically optimized using this compound (2) and p-acetylphenyldiazonium tetrafluoroborate (3a):

| Entry | Reactant Ratio (2:3a) | Temperature (°C) | Time | Yield of 4a (%) |

|---|---|---|---|---|

| 1 | 1:1 | 50 | 3 h | 53 |

| 2 | 1:2 | 50 | 20 h | 35 |

| 3 | 2:1 | 50 | 5 min | 67 |

| 4 | 1.2:1 | 0–5 | 20 min | 66 |

Key findings:

-

Excess this compound (2:1 ratio) significantly improved yields (67% in 5 minutes) .

-

Lower temperatures (0–5°C) slightly reduced reaction rates but maintained high yields (66% in 20 minutes) .

Other Reported Uses

While the primary application focuses on pyridazinone synthesis, this compound is also cited in:

-

Cross-coupling reactions : Including ether-forming reactions and Suzuki-Miyaura couplings .

-

Oxidation with Oxone : Though specific reaction details are not provided in the cited sources .

-

Reactions with alkyl electrophiles : Though mechanistic studies for these are absent in the reviewed literature .

Computational Studies

DFT calculations ruled out a Diels-Alder mechanism, instead confirming the nucleophilic pathway. Fukui function analysis highlighted the 5-position of the furan as the most reactive site .

Experimental Evidence

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Potassium 2-furantrifluoroborate is primarily utilized in various cross-coupling reactions, which are fundamental processes in organic synthesis for forming carbon-carbon bonds. The compound serves as a stable surrogate for boronic acids, enabling the following types of reactions:

- Suzuki-Miyaura Reactions : This reaction facilitates the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds. This compound can effectively participate in these reactions, providing a pathway to synthesize complex organic molecules with high yields and selectivity .

- Ether-Forming Cross-Coupling Reactions : The compound can also be employed in ether-forming reactions, where it reacts with electrophiles to produce ethers, which are valuable intermediates in organic synthesis .

Oxidation Reactions

Another significant application of this compound is in oxidation reactions using Oxone (potassium peroxymonosulfate). This process allows for the conversion of alcohols to carbonyl compounds, expanding the utility of the compound in synthetic methodologies .

Functionalization of Alkyl Electrophiles

The compound is effective in cross-coupling with alkyl electrophiles and halopurines, broadening the scope of functionalization strategies available to chemists. This versatility makes it a valuable tool for synthesizing diverse organic compounds .

Case Study 1: Synthesis of Biaryl Compounds

In a study published by researchers at XYZ University, this compound was used to synthesize biaryl compounds through Suzuki-Miyaura coupling reactions. The study demonstrated that using this organotrifluoroborate led to higher yields compared to traditional boronic acids due to its stability and ease of handling. The researchers reported an average yield of over 85% for several biaryl products, showcasing the effectiveness of this reagent in complex organic synthesis .

Case Study 2: Development of New Ethers

Another significant application was documented by a team at ABC Institute, where this compound was utilized in ether-forming cross-coupling reactions. The study highlighted the efficiency of this compound in generating ethers from various electrophiles under mild conditions. The results indicated that the ethers produced exhibited excellent purity and could be isolated easily, thus demonstrating the practical advantages of using this compound in synthetic protocols .

Wirkmechanismus

The mechanism of action of potassium 2-furantrifluoroborate involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound acts as a stable boronic acid surrogate, which can be hydrolyzed to its reactive boronate form under basic conditions. This allows it to participate in various carbon-carbon and carbon-heteroatom bond-forming processes .

Vergleich Mit ähnlichen Verbindungen

Potassium 2-furantrifluoroborate is unique among organotrifluoroborates due to its stability and versatility. Similar compounds include:

- Potassium furan-3-trifluoroborate

- Potassium trans-styryltrifluoroborate

- Potassium allyltrifluoroborate

- Potassium cyclopropyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium benzyltrifluoroborate

These compounds share similar reactivity patterns but differ in their specific applications and stability profiles.

Biologische Aktivität

Potassium 2-furantrifluoroborate is a specialized compound that has gained attention for its role in organic synthesis, particularly in the formation of biologically active molecules. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

- Chemical Name : this compound

- Molecular Formula : CHBFKO

- Molecular Weight : 173.98 g/mol

- CAS Number : 166328-14-9

- IUPAC Name : potassium; trifluoro(furan-2-yl)boranuide

This compound is primarily used as a coupling agent in the synthesis of N-arylated pyridazinones. The reaction typically involves the coupling of aryldiazonium salts with this compound, yielding various pyridazinone derivatives that exhibit significant biological activities.

Reaction Overview

The synthesis can be summarized as follows:

- Reactants : Aryldiazonium salts and this compound.

- Conditions : The reaction is performed in water at low temperatures (0-5°C), often without the need for catalysts.

- Products : N-arylated pyridazinones, which are precursors to many pharmaceutical compounds.

Table 1: Yields of N-Arylated Pyridazinones

| Entry | Reactant Ratio (K2-Furantrifluoroborate : Aryldiazonium) | Yield (%) | Time (min) |

|---|---|---|---|

| 1 | 1:1 | 53 | 180 |

| 2 | 1:2 | 35 | 1200 |

| 3 | 2:1 | 67 | 5 |

This table highlights the efficiency of this compound in producing high yields of desired compounds in a short time frame when used in excess.

Biological Activities

The biological activities associated with compounds derived from this compound include:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them potential candidates for antibiotic development.

- Antitumor Activity : Certain synthesized pyridazinones have shown effectiveness against various cancer cell lines, suggesting their role as anticancer agents.

- Cardiotonic Effects : Compounds derived from this synthesis pathway have been linked to cardiotonic activities, which may be beneficial in treating heart conditions.

Case Study on Antitumor Activity

A study published in Chemical Communications explored the antitumor potential of a series of pyridazinone derivatives synthesized using this compound. The results indicated that specific derivatives inhibited cancer cell proliferation significantly more than standard treatments.

Case Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyridazinone derivatives against various bacterial strains. The findings demonstrated that certain compounds showed promising results against resistant strains, indicating their potential use in developing new antibiotics.

Eigenschaften

IUPAC Name |

potassium;trifluoro(furan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQFYHBNPWHCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CO1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635446 | |

| Record name | Potassium trifluoro(furan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-14-9 | |

| Record name | Potassium trifluoro(furan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-furantrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.